![molecular formula C15H10F4N2O3S B2458385 1-(苯并[d]异噁唑-3-基)-N-(4-氟-3-(三氟甲基)苯基)甲磺酰胺 CAS No. 1797349-94-0](/img/structure/B2458385.png)

1-(苯并[d]异噁唑-3-基)-N-(4-氟-3-(三氟甲基)苯基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

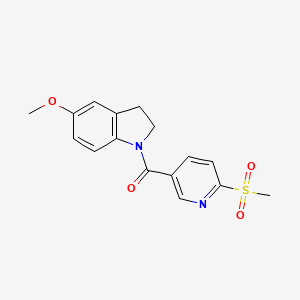

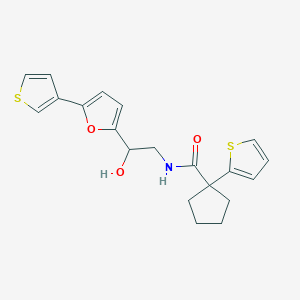

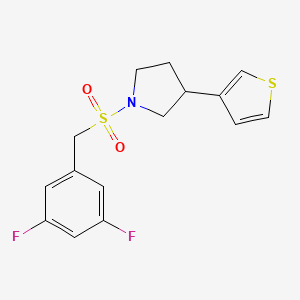

The compound contains a benzo[d]isoxazol-3-yl group, a 4-fluoro-3-(trifluoromethyl)phenyl group, and a methanesulfonamide group . The trifluoromethyl group is a functional group with the formula -CF3 .

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl groups can be introduced into compounds through various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom .Chemical Reactions Analysis

Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .科学研究应用

合成和化学反应

1-(苯并[d]异噁唑-3-基)-N-(4-氟-3-(三氟甲基)苯基)甲磺酰胺,作为更广泛类化合物的一部分,已参与各种合成和化学反应研究。已合成苯基碘酸双(氟磺酰)甲基和苯基碘酸双(三氟甲基磺酰)甲基等相关化合物,并通过光化学反应显示生成苯基双(氟磺酰)甲烷和其他衍生物,展示了它们在有机合成和电子亲电催化反应研究中的实用性 (Orda, Maletina, & Yagupolskii, 1991)。此外,该化合物已参与邻位亲核取代(VNS)反应,突显了其在探索激活有硫基电子吸引基团的化合物上VNS过程中的潜力 (Lemek, Groszek, & Cmoch, 2008)。

在有机合成中的作用

该化合物的衍生物已被合成并应用于各种有机合成反应,如弗里德尔-克拉夫斯型烷基化,展示了用于合成硫酯、苯甲酮和黄酮的方法学 (Kuhakarn et al., 2011)。这表明了该化合物在促进合成具有潜在在药物化学和材料科学中应用的复杂有机分子方面的实用性。

亲核氟甲基化

报道了使用α-氟-α-(苯基磺酰)甲烷作为多功能试剂进行亲核氟甲基化的高效方法,通过选择性还原脱磺酰条件延伸至合成α-取代氟代烷衍生物。这展示了该化合物在开发新的合成途径方面的相关性,用于创建氟代有机分子,这在制药和农药中越来越重要 (Prakash et al., 2009)。

在杂环化合物合成中的应用

该化合物已被牵涉到通过改良的Boekelheide重排反应合成3-氯甲基-1,2-苯并异噁唑,突显了其在高效和具有成本效益的杂环化合物合成中的实用性。这些化合物,包括1,2-苯并异噁唑-3-甲磺酰胺(唑尼酰胺),已显示出作为抗精神病化合物和高效抗癫痫药物的潜力,强调了该化合物在药物化学中的重要性 (Arava et al., 2011)。

作用机制

未来方向

The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . Its use in medicinal chemistry dates back to 1928, and research became more intense in the mid-1940s . The future may see further applications of this group in the development of new drugs and other compounds.

属性

IUPAC Name |

1-(1,2-benzoxazol-3-yl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F4N2O3S/c16-12-6-5-9(7-11(12)15(17,18)19)21-25(22,23)8-13-10-3-1-2-4-14(10)24-20-13/h1-7,21H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCLAXNLLRZGAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F4N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2458305.png)

![N-(3-chloro-4-methylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2458308.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]quinoxaline-2-carboxamide](/img/structure/B2458310.png)

![10-chloro-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2458312.png)

![(4-ethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2458315.png)